molecular formula C26H23NO6 B557530 Fmoc-Asp-OBzl CAS No. 86060-83-5

Fmoc-Asp-OBzl

Cat. No. B557530
CAS RN: 86060-83-5
M. Wt: 445,47 g/mole
InChI Key: CBZSVHFNEMONDZ-QHCPKHFHSA-N
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Description

“Fmoc-Asp-OBzl” is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .


Synthesis Analysis

The synthesis of depsipeptide sequences, which the backbone is composed of alternating esters and amides, involves the use of "Fmoc-Asp-OBzl" . The methodology is based on the synthesis and protection of a depsidipeptide block, which is used as the growing unit for manual Solid Phase Peptide Synthesis (SPPS) .


Molecular Structure Analysis

“Fmoc-Asp-OBzl” has a molecular formula of C26H23NO6 . Its molecular weight is 445.5 g/mol . The InChI key for “Fmoc-Asp-OBzl” is CBZSVHFNEMONDZ-QHCPKHFHSA-N .


Chemical Reactions Analysis

“Fmoc-Asp-OBzl” is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base .


Physical And Chemical Properties Analysis

“Fmoc-Asp-OBzl” is a powder form . It has a molecular weight of 445.46 g/mol . The storage temperature for “Fmoc-Asp-OBzl” is between 2-30°C .

Scientific Research Applications

  • Synthesis of Asp-Gly Containing Glycopeptides : Fmoc-Asp(OBzl) is effective in synthesizing Asp-Gly units in glycopeptides, avoiding cyclization reactions (Mang, Wang, & Voelter, 1995).

  • Development of Functional Hypergelators : Fmoc-Asp is part of a minimalistic dipeptide hydrogelator, leading to advancements in peptide nanotechnology and biomedical applications (Chakraborty et al., 2020).

  • Microwave Irradiation in Solid-phase Synthesis : Fmoc-Asp(OBzl)-OH is used in microwave-assisted solid-phase synthesis of protected peptides, enhancing efficiency and yield (Li, 2009).

  • Preventing Aspartimide Formation in Peptide Synthesis : Fmoc-Asp derivatives are utilized in developing new protecting groups for aspartate to minimize undesirable aspartimide formation in Fmoc SPPS (Behrendt et al., 2015).

  • Diazepine Ring Formation in Peptide Synthesis : Studies show that Fmoc-Asp(OBzl)-containing sequences can lead to the formation of 1,4-diazepine-2,5-dione-peptides, indicating both challenges and potential new synthesis pathways (Süli-Vargha, Schlosser, & Ilaš, 2007).

  • Synthesis of Long-chain Asp-Gly-Containing Peptides : Fmoc-Asp derivatives are used to synthesize long-chain peptides containing Asp-Gly sequences, demonstrating their utility in complex peptide synthesis (Zhanghong, WangYali, & VoelterWolfgang, 1995).

  • Innovative Synthesis Approaches : Fmoc-Asp(OBu-t) is synthesized in a novel procedure, showing the versatility of Fmoc-Asp derivatives in developing new synthetic methods (Lajoie, Crivici, & Adamson, 1990).

  • Optimizing Peptide Synthesis : Research on the coupling of Fmoc-Asp derivatives with other peptide segments helps in optimizing synthesis processes for specific applications (Quibell, Packman, & Johnson, 1996).

  • Synthesis of Depsidipeptides : Fmoc/OBzl and Fmoc/tBu SPPS strategies are explored using Fmoc-Asp derivatives for synthesizing depsidipeptides (Nguyen, Ong, & Suggs, 2013).

  • Developing Novel Drug Delivery Systems : Fmoc-Asp derivatives are used in synthesizing oligopeptides with potential applications in targeted drug delivery systems (Sekido et al., 2001).

Safety and Hazards

When handling “Fmoc-Asp-OBzl”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

The use of “Fmoc-Asp-OBzl” in the synthesis of depsipeptides has been explored . It is expected that the use of “Fmoc-Asp-OBzl” will continue to be important in the field of peptide synthesis .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZSVHFNEMONDZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459300
Record name Fmoc-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp-OBzl

CAS RN

86060-83-5
Record name Fmoc-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Fmoc-Asp(OBzl)-OH in peptide synthesis?

A1: Fmoc-Asp(OBzl)-OH is a protected form of the amino acid aspartic acid (Asp), specifically designed for use in solid-phase peptide synthesis (SPPS).

    Q2: How does microwave irradiation enhance the synthesis process described in the paper?

    A2: The research highlights the advantages of using microwave irradiation in solid-phase peptide synthesis []. Microwave irradiation provides rapid and focused heating, leading to:

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